molecular formula C6H12N2O3 B569278 L-Lysine, 4-oxo- (9CI) CAS No. 118021-34-4

L-Lysine, 4-oxo- (9CI)

Cat. No.: B569278
CAS No.: 118021-34-4
M. Wt: 160.173
InChI Key: OIMQYJJMDNKKOD-YFKPBYRVSA-N
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Description

L-Lysine, 4-oxo- (9CI) is a specialized analogue of the essential amino acid L-lysine, which serves as a crucial building block for proteins and plays a fundamental role in human physiology, including cross-linking in collagen and elastin, carnitine synthesis, and fatty acid metabolism . This modified form is exclusively for research applications and provides a valuable tool for investigating the complex pathways of lysine catabolism, particularly the saccharopine pathway which occurs primarily in the liver mitochondria . Researchers can utilize this compound to probe the activity and function of key enzymes involved in lysine degradation, such as lysine-ketoglutarate reductase. Furthermore, its structure positions it as a potential candidate for studying post-translational modifications of proteins and the phenomenon of lysine-arginine antagonism, which can influence critical biological processes like nitric oxide production and immune function . By offering a controlled way to intervene in these metabolic pathways, L-Lysine, 4-oxo- (9CI) aids in advancing the understanding of amino acid-related biology and metabolic disorders.

Properties

CAS No.

118021-34-4

Molecular Formula

C6H12N2O3

Molecular Weight

160.173

IUPAC Name

(2S)-2,6-diamino-4-oxohexanoic acid

InChI

InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1

InChI Key

OIMQYJJMDNKKOD-YFKPBYRVSA-N

SMILES

C(CN)C(=O)CC(C(=O)O)N

Synonyms

L-Lysine, 4-oxo- (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

L-Lysine, 4-oxo- has demonstrated potential in several pharmacological contexts:

  • Antiviral Activity : Research indicates that L-lysine supplementation may inhibit the replication of the herpes simplex virus. This effect is attributed to the competitive inhibition of arginine uptake in cells, which is essential for viral replication. Higher levels of L-lysine relative to arginine can disrupt this balance, thereby reducing viral activity .
  • Anti-inflammatory Effects : The compound is involved in the modification of proteins through lipid peroxidation processes, leading to the formation of specific adducts that may influence inflammatory responses. For instance, Nϵ-(4-oxononanoyl)lysine has been identified as a product of lipid peroxidation that interacts with immune receptors, potentially modulating inflammatory pathways .

Nutritional Applications

L-Lysine plays a critical role in nutrition and dietary supplementation:

  • Protein Quality Improvement : Studies have shown that L-lysine supplementation can enhance the protein quality of diets by increasing the bioavailability of essential amino acids. This is particularly relevant in diets low in protein content, where L-lysine can help improve overall amino acid profiles and support growth and development .
  • Reduction of Acrylamide Formation : In food processing, L-lysine has been found to reduce the formation of acrylamide—a potential carcinogen—during high-temperature cooking processes. This application highlights its importance in food safety and nutritional quality .

Biotechnological Applications

L-Lysine, 4-oxo-, is also significant in biotechnological research:

  • Biosynthesis Pathways : The compound serves as an intermediate in various biosynthetic pathways for secondary metabolites. Its role in the synthesis of bioactive compounds through enzymatic reactions is being explored to enhance production processes in microbial systems .
  • Synthetic Biology : Advances in synthetic biology leverage L-lysine derivatives to produce antibiotics and other pharmaceuticals. The heterologous expression of genes related to lysine biosynthesis can lead to improved yields of valuable compounds .

Table 1: Summary of Key Research Findings on L-Lysine Applications

Application AreaKey FindingsReferences
PharmacologyL-Lysine inhibits herpes simplex virus replication by altering arginine uptake dynamics.
Anti-inflammatoryNϵ-(4-oxononanoyl)lysine adducts modulate immune responses via scavenger receptors.
NutritionSupplementation improves protein quality and amino acid profiles in low-protein diets.
Food SafetyReduces acrylamide formation during high-temperature cooking processes.
BiotechnologyActs as an intermediate for biosynthesis of antibiotics and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Lysine, 4-oxo- (9CI) belongs to a broader family of lysine derivatives modified at specific carbon positions. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of L-Lysine Derivatives

Compound Modification Site/Group Molecular Formula Key Properties/Applications References
L-Lysine Native structure C₆H₁₄N₂O₂ Essential amino acid; involved in protein synthesis, carnitine production, and epigenetics.
Trimethyllysine ε-N-trimethylation C₉H₂₀N₂O₂ Critical for carnitine biosynthesis; alters electrostatic potential and protein interactions.
L-Lysine sulfate Sulfate group addition C₆H₁₄N₂O₂·H₂SO₄ Enhanced stability and solubility; used as a feed additive for livestock nutrition.
N6-Trichloroacetyl-L-lysine ε-N-trichloroacetylation C₈H₁₃Cl₃N₂O₃ Intermediate in peptide synthesis; protects amino groups during crosslinking reactions.
5-Fluoro-L-lysine Fluorine substitution at C5 C₆H₁₂FN₂O₂ Acts as a metabolic inhibitor; studied for antimicrobial and anticancer properties.
L-Lysine, 4-oxo- (9CI) Ketone group at C4 C₆H₁₂N₂O₃ (inferred) Hypothesized to influence redox reactivity and protein crosslinking; potential use in drug delivery systems.

Key Differences and Implications

Structural Modifications: Trimethyllysine and N6-Trichloroacetyl-L-lysine involve modifications at the ε-amino group, altering charge and steric hindrance . In contrast, 4-oxo-L-lysine introduces a ketone at the side chain, which may enhance electrophilicity and participation in Schiff base formation. 5-Fluoro-L-lysine replaces a hydrogen with fluorine, creating a strong C–F bond resistant to enzymatic cleavage, whereas the 4-oxo modification introduces a reactive carbonyl .

Physicochemical Properties :

  • The sulfate group in L-Lysine sulfate improves aqueous solubility (critical for oral administration), while the 4-oxo group could reduce solubility due to increased hydrophobicity .
  • Methylation (e.g., trimethyllysine ) increases hydrophobicity and alters electrostatic surfaces, as shown in computational models (Figure 1b in ).

Biological and Industrial Applications: Trimethyllysine is vital in metabolism and epigenetics, while N6-Trichloroacetyl-L-lysine serves as a protective group in peptide synthesis .

Preparation Methods

Protection of Amino Groups

The ε- and α-amino groups of lysine must be protected to direct oxidation to the fourth carbon. Benzylchloroformate (Cbz-Cl) and tert-butyloxycarbonyl (Boc) are widely used for this purpose.

In a representative protocol, L-lysine hydrochloride is dissolved in water, and the pH is adjusted to 10.5 using 30% sodium hydroxide. Benzylchloroformate is added dropwise while maintaining alkaline conditions (pH 10.3–10.8) to selectively protect the ε-amino group. This step achieves >90% conversion efficiency, as confirmed by HPLC.

Table 1: Protection Reagents and Conditions

ReagentSolventpHTemperatureYieldSource
BenzylchloroformateWater/Acetone10.520–25°C55.8%
TrifluoroacetylDioxaneRoom temp53%

Formation of N-Carboxyanhydride Intermediate

The protected lysine derivative is converted into an N-carboxyanhydride (NCA) to activate the carboxyl group for subsequent coupling. Oxalyl chloride in dichloromethane at 0°C is employed to form the NCA, with dimethylformamide (DMF) as a catalyst.

Key Reaction Parameters:

  • Temperature: 0–10°C to minimize epimerization.

  • Solvent System: Anhydrous dichloromethane with <0.2% water content.

  • Stoichiometry: 1:1 molar ratio of oxalyl chloride to protected lysine.

This step is critical for ensuring regioselectivity in downstream reactions.

Oxidation Strategies for 4-Ketone Formation

Introducing the 4-oxo group necessitates oxidation of a precursor, often a hydroxylated intermediate. While direct methods are scarce in literature, analogous pathways from proline oxidation provide insights.

TEMPO/Bleach System:
In a method adapted from 4-oxo-L-proline synthesis, L-4-hydroxylysine is oxidized using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (bleach) at -10°C. The reaction proceeds via a radical mechanism, achieving >85% conversion.

Table 2: Oxidation Conditions and Outcomes

OxidantCatalystTemperatureSubstrateYieldSource
NaOCl/TEMPODIPEA-10°CL-4-hydroxyproline92%
CrO₃ (Jones)0°CL-lysine derivativeN/R

For 4-oxo-L-lysine, a hypothetical pathway involves oxidizing L-4-hydroxylysine under similar conditions, though this remains experimentally unverified in the reviewed literature.

Comparative Analysis of Methodologies

Chloroformate vs. Trifluoroacetyl Protection

Benzylchloroformate offers higher yields (55.8%) compared to trifluoroacetyl protection (53%) but requires stringent pH control. The latter, however, simplifies deprotection via hydrolysis under mild acidic conditions.

Solvent Systems and Temperature

Aqueous-organic biphasic systems (e.g., water/acetone) enhance solubility of intermediates while minimizing hydrolysis. Low temperatures (0–10°C) are universally critical to prevent racemization and byproduct formation.

Reaction Optimization and Scalability

pH Control in Alkaline Media

Maintaining pH 10.5–12 during amino protection ensures selective reaction at the ε-amino group, avoiding undesired α-amino modifications. Automated titration systems improve reproducibility in industrial settings.

Catalytic Enhancements

Applications and Derivative Synthesis

Pharmaceutical Intermediates

4-Oxo-L-lysine serves as a precursor for lisinopril , an angiotensin-converting enzyme (ACE) inhibitor. The final step involves coupling the NCA intermediate with L-proline under alkaline conditions, followed by deprotection.

Immunomodulatory Derivatives

N-Acylated derivatives of 4-oxo-L-lysine exhibit dose-dependent immunoregulatory activities, suppressing normal spleen cell responses while enhancing tumor-bearing models .

Q & A

Q. Answer :

  • Structural elucidation : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared spectroscopy (IR) to confirm functional groups (e.g., ketone at C4) .
  • Quantitative analysis : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) for concentration measurement. Calibrate with a certified reference standard .
  • Mass spectrometry : High-resolution MS (HRMS) provides exact molecular weight (C₆H₁₂N₂O₃) and fragmentation patterns .

Basic: How should L-Lysine, 4-oxo- (9CI) be stored to maintain stability in laboratory settings?

Q. Answer :

  • Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydration .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor purity via HPLC. Degradation products may include lysine or cyclic imines .

Advanced: How can researchers design experiments to investigate the role of L-Lysine, 4-oxo- (9CI) in metabolic pathways?

Q. Answer :

  • Isotopic labeling : Synthesize ¹³C- or ¹⁵N-labeled L-Lysine, 4-oxo- (9CI) to trace its incorporation into metabolites via LC-MS/MS .
  • Knockout models : Use CRISPR/Cas9 to silence genes encoding putative metabolic enzymes (e.g., aminotransferases) in cell cultures. Compare metabolite profiles with wild-type controls .
  • Data integration : Apply flux balance analysis (FBA) to model metabolic networks and predict pathway interactions .

Advanced: What experimental strategies are suitable for studying enzyme interactions with L-Lysine, 4-oxo- (9CI)?

Q. Answer :

  • Enzyme kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., lysine decarboxylase) to measure Km and Vmax. Use stopped-flow spectroscopy for real-time monitoring .
  • Structural studies : Co-crystallize L-Lysine, 4-oxo- (9CI) with target enzymes and resolve structures via X-ray crystallography (≤2.0 Å resolution). Analyze binding pockets with PyMOL .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG) and entropy changes .

Advanced: How can computational modeling predict the reactivity of L-Lysine, 4-oxo- (9CI) in biological systems?

Q. Answer :

  • Quantum mechanics (QM) : Calculate electron density maps (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites (e.g., nucleophilic attack at the ketone group) .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers or proteins (≥100 ns trajectories) using GROMACS. Validate with experimental binding data .
  • Machine learning : Train models on existing kinetic data to predict metabolic turnover rates or toxicity .

Advanced: How should researchers resolve contradictions in reported biological activities of L-Lysine, 4-oxo- (9CI)?

Q. Answer :

  • Meta-analysis : Systematically review literature for variables like assay conditions (pH, temperature) or cell lines used. Apply statistical tools (e.g., random-effects model) to identify confounding factors .
  • Reproducibility testing : Replicate key studies under standardized conditions (e.g., ATCC cell lines, controlled reagent batches). Use Bland-Altman plots to assess inter-lab variability .
  • Mechanistic studies : Compare dose-response curves and downstream signaling pathways (e.g., Western blot for phosphorylation targets) to isolate context-dependent effects .

Advanced: What are the key considerations for in vivo studies involving L-Lysine, 4-oxo- (9CI)?

Q. Answer :

  • Dosing regimens : Conduct pharmacokinetic studies (oral, IV, or IP administration) to determine bioavailability and half-life. Use LC-MS/MS for plasma concentration monitoring .
  • Toxicity screening : Perform acute and subchronic toxicity tests in rodent models. Measure biomarkers (e.g., ALT/AST for liver function) and histopathology .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and include sham controls to isolate compound-specific effects .

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